molecular formula C9H8N4S B12101642 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide

2-(1H-imidazol-1-yl)pyridine-4-carbothioamide

Cat. No.: B12101642
M. Wt: 204.25 g/mol
InChI Key: ZDTXNAUXXHKSMO-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)pyridine-4-carbothioamide is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide typically involves the reaction of 2-chloropyridine-4-carbothioamide with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the chlorine atom by the imidazole group. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)pyridine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the carbothioamide group to a corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In organic synthesis, 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology

The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can act as a ligand for metal ions, forming coordination complexes that are useful in bioinorganic chemistry.

Medicine

In medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial, antifungal, and anticancer activities. The presence of both imidazole and pyridine rings is known to enhance the biological activity of these compounds.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as catalysts and polymers. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism by which 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide exerts its effects often involves interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions or enzymes, altering their activity. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the function of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)pyridine
  • 2-(1H-imidazol-1-yl)benzothiazole
  • 2-(1H-imidazol-1-yl)quinoline

Uniqueness

Compared to similar compounds, 2-(1H-imidazol-1-yl)pyridine-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts additional reactivity and potential for forming diverse derivatives. This functional group can participate in various chemical reactions, making the compound more versatile in synthetic applications.

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

2-imidazol-1-ylpyridine-4-carbothioamide

InChI

InChI=1S/C9H8N4S/c10-9(14)7-1-2-12-8(5-7)13-4-3-11-6-13/h1-6H,(H2,10,14)

InChI Key

ZDTXNAUXXHKSMO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=S)N)N2C=CN=C2

Origin of Product

United States

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